N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a structurally complex thienothiazole derivative characterized by a fused bicyclic system (tetrahydrothieno[3,4-d][1,3]thiazole) with two sulfone groups at the 5,5-positions. The (2E)-configuration indicates the geometry of the exocyclic imine bond, while the 4-(dimethylamino)phenyl substituent at position 3 introduces strong electron-donating properties.
Properties
Molecular Formula |
C15H19N3O3S2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H19N3O3S2/c1-10(19)16-15-18(12-6-4-11(5-7-12)17(2)3)13-8-23(20,21)9-14(13)22-15/h4-7,13-14H,8-9H2,1-3H3 |
InChI Key |
MMCNRIZZJMJDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dimethylamino group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Structural Features
Key Observations:
Methoxy-substituted analogs ( and ) exhibit moderate electron donation, with ’s 3,4-dimethoxyphenyl group offering additional resonance stabilization .
Stereochemical Differences: The Z-configuration in may reduce planarity of the imine bond, altering molecular recognition compared to the E-configuration in the target compound .
Physicochemical Properties: Fluorinated derivatives () demonstrate higher lipophilicity (logP ~3.2 estimated) compared to the target compound (logP ~2.5), suggesting differences in membrane permeability . The sulfone groups in all analogs improve aqueous solubility relative to non-sulfonated thienothiazoles.
Research Findings and Functional Implications
Key Notes:
- Target Compound: The dimethylamino group may facilitate interactions with acidic residues in enzyme active sites, as seen in kinase inhibitors like imatinib .
- : Fluorine atoms improve metabolic stability and bioavailability, aligning with trends in fluorinated pharmaceuticals (e.g., fluoroquinolones) .
Biological Activity
N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a dimethylamino group , a phenyl ring , and a thiazole ring , contributing to its diverse chemical properties. The molecular formula is C₁₃H₁₆N₂O₂S and its molecular weight is approximately 367.5 g/mol. The unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that the compound can inhibit the growth of several bacterial strains, although specific mechanisms of action remain under investigation. The compound’s interaction with microbial enzymes or cell membranes could be responsible for its efficacy.
Anticancer Activity
The compound has also demonstrated promising anticancer properties . In vitro studies have indicated that it can inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells. For instance:
- In a study involving MDA-MB-231 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, this compound showed significant cytotoxic effects at concentrations as low as 1 μM. The compound disrupted colony formation in both cell lines and reduced cell viability significantly .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme inhibition: The compound could inhibit specific enzymes involved in cancer cell proliferation.
- Receptor interaction: It may bind to certain receptors that modulate cellular signaling pathways.
- Induction of apoptosis: Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
Synthesis Methods
The synthesis of this compound typically involves multiple reaction steps. Common synthetic routes include:
- Formation of thiazole derivatives : Utilizing appropriate precursors to create the thiazole ring.
- Dimethylation : Introducing the dimethylamino group through alkylation reactions.
- Final coupling : Combining various intermediates to yield the final product.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[4-(Dimethylamino)phenyl]-6-hydroxy-3-methyl-1,3-benzothiazol-3-ium | C₁₃H₁₅N₂OS | Exhibits antimicrobial activity |
| 2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium | C₁₄H₁₈N₂OS | Similar structure; explored for anticancer properties |
| trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide | C₁₄H₁₅N₂I | Used in fluorescence studies |
These compounds share structural similarities with this compound and have been investigated for their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
